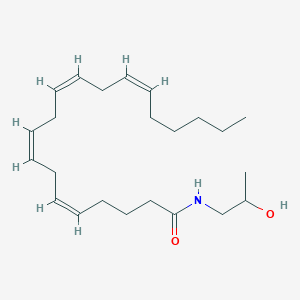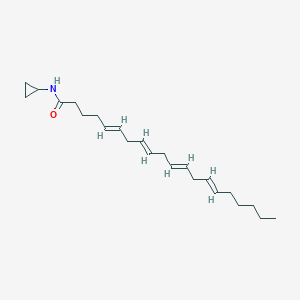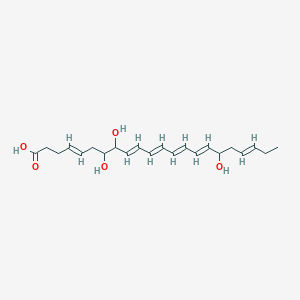
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, which may include aldehydes, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of very long-chain fatty acids and their derivatives.
Biology: This compound is studied for its role in cellular processes and its impact on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to its anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of specialized lipid-based products and formulations
作用機序
The mechanism of action of 7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid involves its interaction with cellular membranes and signaling pathways. It is believed to exert its effects by modulating the fluidity and function of cell membranes, as well as influencing the activity of membrane-bound proteins and receptors. The molecular targets and pathways involved include various enzymes and receptors that play a role in inflammation and cellular signaling .
類似化合物との比較
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid can be compared with other similar compounds, such as:
Docosahexaenoic acid (DHA): A precursor to this compound, DHA is an omega-3 fatty acid with significant roles in brain and retinal function.
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid, EPA is involved in anti-inflammatory processes and is a precursor to various bioactive lipid mediators.
Arachidonic acid (AA): An omega-6 fatty acid, AA is a precursor to pro-inflammatory eicosanoids and plays a role in cellular signaling.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biochemical properties and potential therapeutic effects .
特性
分子式 |
C22H32O5 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
(4E,9E,11E,13E,15E,19E)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5+,9-3+,12-8+,15-10+,16-11+ |
InChIキー |
OIWTWACQMDFHJG-DOQOHRHJSA-N |
異性体SMILES |
CC/C=C/CC(/C=C/C=C/C=C/C=C/C(C(C/C=C/CCC(=O)O)O)O)O |
正規SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)
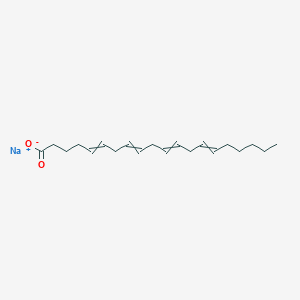

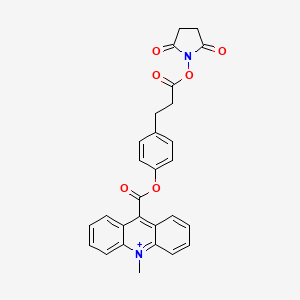

![[3H]resolvin D1](/img/structure/B10767277.png)
![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)
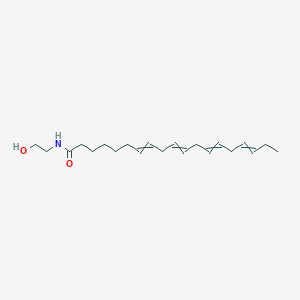
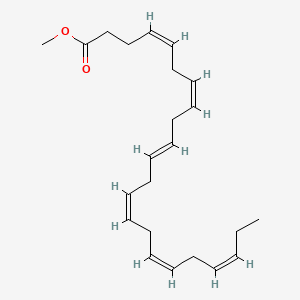

![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
![[3H]5-oxo-ETE](/img/structure/B10767340.png)
